molecular formula C13H12N2O B029792 9-amino-3,4-dihydroacridin-1(2H)-one CAS No. 104675-26-5

9-amino-3,4-dihydroacridin-1(2H)-one

Cat. No.: B029792
CAS No.: 104675-26-5
M. Wt: 212.25 g/mol
InChI Key: JUSJJSHTMCPMOX-UHFFFAOYSA-N
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Description

9-amino-3,4-dihydroacridin-1(2H)-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the acridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary or detailed in specialized chemical literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

9-amino-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the acridine ring.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can introduce different substituents onto the acridine ring, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-amino-3,4-dihydroacridin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a simpler structure.

    Acriflavine: Known for its antiseptic properties.

    Proflavine: Used as an antiseptic and in biological staining.

Uniqueness

9-amino-3,4-dihydroacridin-1(2H)-one is unique due to its specific amino and dihydroacridinone functionalities, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit topoisomerase II sets it apart from other acridine derivatives, making it a valuable compound in cancer research .

Properties

IUPAC Name

9-amino-3,4-dihydro-2H-acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSJJSHTMCPMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146645
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104675-26-5
Record name 9-Amino-3,4-dihydro-1(2H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104675-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Acridin-1-one, 9-amino-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride (100 g) in water (800 mL) at 80°-85° C. is basified by the addition of 50% sodium hydroxide (33.8 g) until the pH of the solution is greater than 11. The resultant slurry of product free base is aged at 60° C. for 0.5 hour, filtered and dried in vacuo to give 85.4 g of 9-amino-3,4-dihydro-1(2H)-acridinone.
Name
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 2 liters of tetrahydrofuran were combined 219.3 g of 2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride, 250 g (2 eq) of milled K2CO3, and 3 g of CuCl catalyst. The mechanically stirred mixture was refluxed 5 hours and then filtered hot to remove the inorganic salts. The filtrate was evaporated to a residue and the residue was recrystallized twice from isopropanol to yield 77.4 g (41%) of a powder, melting point 236°-238° C.
Name
2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
219.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives in medicinal chemistry?

A1: Research suggests that this compound derivatives could be promising candidates for developing acetylcholinesterase inhibitors []. Acetylcholinesterase inhibitors are used to treat Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have demonstrated activity as covalent poisons of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, making it a target for anticancer therapies.

Q2: Can this compound be synthesized from readily available starting materials?

A2: Yes, a published synthetic route utilizes substituted 3-(2-nitrophenyl)isoxazoles as starting materials, which are readily synthesized from commercially available compounds []. The process involves a reductive heterocyclization reaction using zinc or iron dust and acetic acid to form the desired this compound scaffold.

Q3: What other heterocyclic ring systems can be formed through similar reductive heterocyclization reactions using 3-(2-nitrophenyl)isoxazoles?

A3: The research by [] demonstrates the versatility of this synthetic strategy by showcasing the formation of other valuable heterocyclic frameworks. Alongside this compound, the researchers successfully synthesized derivatives of 10-amino-3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-one and this compound through modifications of the substituents on the starting 3-(2-nitrophenyl)isoxazole. This highlights the potential of this method for generating diverse libraries of heterocyclic compounds for medicinal chemistry research.

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